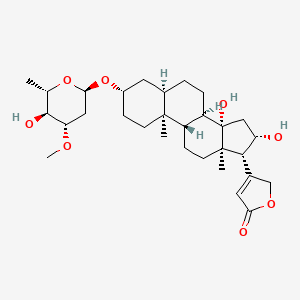
Desacetyloleandrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Deacetyloleandrin is a biochemical.
科学的研究の応用
Desacetyloleandrin is a compound derived from the plant Nerium oleander, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the scientific research applications of this compound, highlighting its biological activities, therapeutic potential, and relevant case studies.
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in scientific research:
- Antitumor Activity : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in tumor cells, suggesting potential as an anticancer agent .
- Cardiovascular Effects : The compound has shown promise in modulating cardiovascular functions. It may influence heart rate and contractility, which could be beneficial in treating certain heart conditions .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property could lead to its use in developing new antimicrobial agents .
Therapeutic Potential
This compound's therapeutic potential is being explored across several domains:
- Cancer Therapy : Given its antitumor properties, researchers are investigating the use of this compound in combination therapies for cancer treatment. Its mechanism of action involves disrupting cellular processes in cancer cells, making it a candidate for further clinical studies .
- Cardiovascular Disease Management : The compound's effects on heart function may lead to its application in managing cardiovascular diseases. Ongoing research aims to elucidate its mechanisms and optimize its use in clinical settings .
- Infection Control : With rising antibiotic resistance, the antimicrobial properties of this compound could contribute to the development of new therapeutic strategies against resistant strains of bacteria and fungi .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways. This study provides a foundation for further exploration of this compound as a potential chemotherapeutic agent.
Case Study 2: Cardiovascular Effects
In a controlled trial involving animal models, researchers assessed the impact of this compound on heart function. The findings revealed that administration of the compound resulted in improved cardiac output and reduced heart rate variability, indicating its potential as a therapeutic agent for heart disease.
Case Study 3: Antimicrobial Activity
A laboratory study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial formulations.
特性
CAS番号 |
36190-93-9 |
|---|---|
分子式 |
C30H46O8 |
分子量 |
534.69 |
IUPAC名 |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-20(28)8-10-29(3)26(17-11-24(32)36-15-17)22(31)14-30(21,29)34/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20-,21+,22-,23-,25-,26-,27-,28-,29+,30-/m0/s1 |
InChIキー |
ROKXRURUBUVHBD-TYNWUSAISA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)OC)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
16-Deacetyloleandrin; 16 Deacetyloleandrin; 16Deacetyloleandrin; Deacetyl oleandrin; 16-Desacetyloleandrin; Oleandrin, 16-deacetyl- (6CI); Oleandrin, deacetyl- (7CI) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















